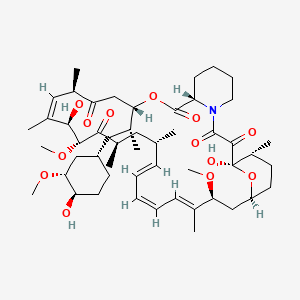

Rapamycin (Sirolimus)

Description

Historical Context of Rapamycin's Discovery and its Initial Implications for Cellular Biology

The story of Rapamycin (B549165) begins in 1964 with a Canadian medical expedition to Easter Island, known as Rapa Nui to its inhabitants. acs.orgscienceabc.comavlt.it During this expedition, soil samples were collected, one of which contained the bacterium Streptomyces hygroscopicus. acs.orgscienceabc.comeuropa.eu Scientists at Ayerst Pharmaceuticals later isolated a compound from this bacterium that exhibited potent antifungal properties. acs.orgscienceabc.comaacrjournals.org This new natural product was named Rapamycin in honor of the island of its origin. acs.orgscienceabc.com

Initial studies in the 1970s characterized Rapamycin as an effective antifungal agent against various yeast and mold strains, including Candida albicans. aacrjournals.orgnih.govscispace.com The compound's ability to halt the growth of fungi hinted at a fundamental mechanism of action targeting a conserved cellular process. scienceabc.comnih.gov This early research laid the groundwork for understanding its profound effects on eukaryotic cells. The observation that Rapamycin could inhibit the proliferation of not just fungal cells but also a wide range of eukaryotic cells, including human tumor cells, sparked significant interest in its broader biological activities. aacrjournals.orgnih.gov

The key to understanding Rapamycin's action at a molecular level came with the discovery of its intracellular receptor, the FK506-binding protein 12 (FKBP12). nih.govkarger.comresearchgate.net The formation of the Rapamycin-FKBP12 complex was found to be crucial for its biological effects. nih.govnih.govapexbt.com This complex, in turn, was discovered to bind to a protein kinase that was aptly named the Target of Rapamycin (TOR), now known as the mechanistic Target of Rapamycin (mTOR). aacrjournals.orgjci.orgnih.gov This discovery was a watershed moment, as it identified a central regulator of cell growth and proliferation that is conserved from yeast to humans. jci.orgnih.gov

Key Milestones in the Discovery and Early Research of Rapamycin:

| Year | Discovery/Finding | Significance |

|---|---|---|

| 1964 | Canadian expedition collects soil samples from Easter Island (Rapa Nui). acs.orgscienceabc.comavlt.it | The source of the bacterium that produces Rapamycin was identified. |

| 1972 | Isolation of Rapamycin from Streptomyces hygroscopicus. scienceabc.com | A new natural product with biological activity was discovered. |

| 1975 | Rapamycin is characterized as a potent antifungal agent. aacrjournals.orgapexbt.com | Initial biological activity was established, suggesting a fundamental cellular target. |

| Mid-1990s | Identification of FKBP12 as the intracellular receptor for Rapamycin. nih.govkarger.comresearchgate.net | The first step in elucidating the molecular mechanism of action was taken. |

Evolution of Rapamycin Research: From Immunosuppression to Broader Biological Studies

Following the initial focus on its antifungal properties, research into Rapamycin took a significant turn when its potent immunosuppressive effects were discovered. aacrjournals.orgbio-rad-antibodies.com It was found to inhibit the activation and proliferation of T-cells by blocking signal transduction pathways initiated by cytokines like interleukin-2. nih.govnih.gov This led to the development of Rapamycin (under the generic name Sirolimus) as a clinically important immunosuppressant, particularly in preventing organ transplant rejection. nih.govoup.com

The elucidation of the mTOR signaling pathway, however, propelled Rapamycin research far beyond immunology. Scientists realized that mTOR is a central hub that integrates signals from nutrients, growth factors, and cellular energy levels to control fundamental cellular processes. nih.govwikipedia.org This understanding opened the floodgates to investigating Rapamycin's role in a multitude of biological contexts.

The research landscape for Rapamycin expanded to include:

Cancer Biology: The mTOR pathway is frequently hyperactivated in various cancers, promoting tumor growth and proliferation. nih.govspandidos-publications.com Rapamycin and its analogs (rapalogs) were investigated as anti-cancer agents due to their ability to inhibit mTORC1, a key complex in the mTOR pathway, and arrest the cell cycle. aacrjournals.orgnih.gov

Aging and Longevity: Studies in model organisms, from yeast to mice, demonstrated that inhibiting mTOR signaling with Rapamycin can extend lifespan. karger.comnih.govbohrium.com This has made Rapamycin a critical tool in aging research, helping to unravel the molecular mechanisms that control the aging process.

Cellular Metabolism: mTOR is a master regulator of metabolism, and Rapamycin has been instrumental in studying how cells sense and respond to nutrient availability. bohrium.comnih.gov It has provided insights into processes like protein synthesis, lipid synthesis, and glucose homeostasis. nih.govdovepress.com

Autophagy: Rapamycin is a well-established inducer of autophagy, the cellular process of "self-eating" that removes damaged organelles and proteins. spandidos-publications.comnih.govnih.gov This has made it an invaluable tool for studying the regulation and physiological roles of autophagy in health and disease. nih.govpnas.org

Neurobiology: The mTOR pathway is implicated in neuronal function, including learning and memory. nih.gov Rapamycin has been used to probe the role of mTOR signaling in various neurological processes and disorders.

Significance of Rapamycin as a Mechanistic Probe in Biological Research

Rapamycin's high specificity for its target has made it an exceptional tool for dissecting the complexities of the mTOR signaling network. By forming a complex with FKBP12, Rapamycin acts as an allosteric inhibitor of mTOR, primarily affecting the mTOR Complex 1 (mTORC1). researchgate.netaacrjournals.org While chronic exposure can also impact mTOR Complex 2 (mTORC2) in some cell types, its acute and potent inhibition of mTORC1 has allowed researchers to precisely tease apart the functions of this specific signaling branch. nih.govdovepress.commdpi.com

The use of Rapamycin as a mechanistic probe has led to several key discoveries:

Delineation of mTORC1 and mTORC2 functions: The differential sensitivity of the two mTOR complexes to Rapamycin was instrumental in distinguishing their unique downstream signaling pathways and cellular functions. nih.govbohrium.com mTORC1 is primarily associated with regulating cell growth, proliferation, and metabolism, while mTORC2 is involved in cell survival and cytoskeleton organization. nih.gov

Identification of mTORC1 substrates: By observing which phosphorylation events are blocked by Rapamycin treatment, researchers have identified key downstream effectors of mTORC1, such as S6 kinase 1 (S6K1) and eIF4E-binding protein 1 (4E-BP1), which are critical for protein synthesis. dovepress.comnih.gov

Unraveling feedback loops: The use of Rapamycin has helped uncover complex feedback mechanisms within the mTOR pathway. For instance, inhibition of mTORC1 by Rapamycin can lead to the activation of other signaling pathways, such as the PI3K/Akt pathway, through the relief of negative feedback loops. nih.gov

The precision of Rapamycin as a chemical tool has been fundamental to our current understanding of how cells integrate diverse environmental cues to regulate their growth, metabolism, and lifespan. Its journey from a simple antifungal compound to a sophisticated molecular probe highlights the power of natural products in advancing biological knowledge.

Table of Compound Names

| Compound Name |

|---|

| 4E-BP1 |

| AZD8055 |

| Amphotericin B |

| Cyclosporine |

| Everolimus (B549166) |

| FK506 |

| KU0063794 |

| Rapamycin (Sirolimus) |

| Tacrolimus |

| Temsirolimus (B1684623) |

| Torin1 |

Structure

2D Structure

Properties

Molecular Formula |

C51H79NO13 |

|---|---|

Molecular Weight |

914.2 g/mol |

IUPAC Name |

(1R,9S,12S,15R,16E,18R,19R,21R,23S,24Z,26E,28E,30S,32S,35R)-1,18-dihydroxy-12-[(2R)-1-[(1S,3R,4R)-4-hydroxy-3-methoxycyclohexyl]propan-2-yl]-19,30-dimethoxy-15,17,21,23,29,35-hexamethyl-11,36-dioxa-4-azatricyclo[30.3.1.04,9]hexatriaconta-16,24,26,28-tetraene-2,3,10,14,20-pentone |

InChI |

InChI=1S/C51H79NO13/c1-30-16-12-11-13-17-31(2)42(61-8)28-38-21-19-36(7)51(60,65-38)48(57)49(58)52-23-15-14-18-39(52)50(59)64-43(33(4)26-37-20-22-40(53)44(27-37)62-9)29-41(54)32(3)25-35(6)46(56)47(63-10)45(55)34(5)24-30/h11-13,16-17,25,30,32-34,36-40,42-44,46-47,53,56,60H,14-15,18-24,26-29H2,1-10H3/b13-11+,16-12-,31-17+,35-25+/t30-,32-,33-,34-,36-,37+,38+,39+,40-,42+,43+,44-,46-,47+,51-/m1/s1 |

InChI Key |

QFJCIRLUMZQUOT-KADBNGAOSA-N |

Isomeric SMILES |

C[C@@H]1CC[C@H]2C[C@@H](/C(=C/C=C/C=C\[C@H](C[C@H](C(=O)[C@@H]([C@@H](/C(=C/[C@H](C(=O)C[C@H](OC(=O)[C@@H]3CCCCN3C(=O)C(=O)[C@@]1(O2)O)[C@H](C)C[C@@H]4CC[C@H]([C@@H](C4)OC)O)C)/C)O)OC)C)C)/C)OC |

Canonical SMILES |

CC1CCC2CC(C(=CC=CC=CC(CC(C(=O)C(C(C(=CC(C(=O)CC(OC(=O)C3CCCCN3C(=O)C(=O)C1(O2)O)C(C)CC4CCC(C(C4)OC)O)C)C)O)OC)C)C)C)OC |

Origin of Product |

United States |

Molecular Mechanisms of Rapamycin Action: the Mtor Pathway

Mammalian Target of Rapamycin (B549165) (mTOR) Kinase: Structure and Function

The mTOR kinase is a large, 289-kDa protein belonging to the phosphatidylinositol 3-kinase (PI3K)-related kinase (PIKK) family. amegroups.org It serves as the catalytic core of both mTORC1 and mTORC2. wikipedia.org The structure of mTOR includes several key domains: an N-terminal HEAT repeat domain, a FAT (FRAP, ATM, and TRRAP) domain, a kinase domain, and a C-terminal FATC domain. nih.gov A crucial region for the action of Rapamycin is the FKBP12-Rapamycin Binding (FRB) domain, located within the kinase domain. nih.gov mTOR integrates signals from growth factors, nutrients, energy status, and cellular stress to control a wide range of cellular activities, including protein synthesis, lipid metabolism, and autophagy. wikipedia.orgnih.gov

mTOR Complex 1 (mTORC1) Composition and Regulatory Components

mTORC1 is a multi-subunit complex that acts as a central sensor of nutrient and energy availability. wikipedia.org Its activity is acutely sensitive to inhibition by Rapamycin. pediaa.com The core components of mTORC1 include mTOR, Regulatory-associated protein of mTOR (Raptor), and mammalian Lethal with Sec13 protein 8 (mLST8). biorxiv.orgmdpi.com Two additional proteins, Proline-rich Akt substrate 40 kDa (PRAS40) and DEP domain-containing mTOR-interacting protein (DEPTOR), are also associated with the complex and act as negative regulators. mdpi.comresearchgate.net

Raptor plays a crucial role as a scaffolding protein, recruiting substrates to the mTOR kinase domain. nih.govmdpi.com mLST8 is believed to stabilize the mTOR kinase domain and promote its activity. mdpi.com PRAS40 functions as a direct inhibitor of mTORC1 activity, and its inhibitory effect is relieved upon phosphorylation by Akt. mdpi.comnih.gov DEPTOR's interaction with mTOR inhibits the kinase activity of both mTORC1 and mTORC2. researchgate.net

| Component | Function |

|---|---|

| mTOR | Catalytic kinase subunit. |

| Raptor | Scaffolding protein, recruits substrates. |

| mLST8 | Stabilizes the mTOR kinase domain. |

| PRAS40 | Negative regulator, inhibits substrate binding. |

| DEPTOR | Negative regulator, inhibits mTOR kinase activity. |

mTOR Complex 2 (mTORC2) Composition and Regulatory Components

In contrast to mTORC1, mTORC2 is generally considered to be insensitive to acute Rapamycin treatment. pediaa.com The core components of mTORC2 are mTOR, Rapamycin-insensitive companion of mTOR (Rictor), mammalian Stress-activated protein kinase-interacting protein 1 (mSIN1), and mLST8. biorxiv.orgwikipedia.org Protor-1/2 and DEPTOR are also associated with this complex. researchgate.netwikipedia.org

Rictor is a key scaffolding protein that is essential for mTORC2's integrity and substrate recognition. wikipedia.org mSIN1 is thought to play a role in substrate binding and the subcellular localization of the complex. nih.gov mLST8 is a shared component with mTORC1 and is important for mTORC2 assembly and signaling. nih.gov Protor-1/2 are additional components whose precise functions are still under investigation. wikipedia.org DEPTOR also acts as an endogenous inhibitor of mTORC2. researchgate.net

| Component | Function |

|---|---|

| mTOR | Catalytic kinase subunit. |

| Rictor | Scaffolding protein, essential for complex integrity and substrate recognition. |

| mSIN1 | Involved in substrate binding and subcellular localization. |

| mLST8 | Shared component, important for complex assembly and signaling. |

| Protor-1/2 | Associated components with functions under investigation. |

| DEPTOR | Negative regulator, inhibits mTOR kinase activity. |

Differential Regulation and Substrate Specificity of mTORC1 and mTORC2

The distinct compositions of mTORC1 and mTORC2 underlie their differential regulation and substrate specificity. mTORC1 is primarily activated by nutrients (such as amino acids and glucose), growth factors (like insulin), and cellular energy status. wikipedia.orgnih.gov It controls cell growth and proliferation by phosphorylating key downstream effectors involved in protein synthesis and metabolism. nih.gov Well-characterized substrates of mTORC1 include p70 S6 kinase 1 (S6K1) and eukaryotic translation initiation factor 4E-binding protein 1 (4E-BP1). nih.govoup.com Phosphorylation of S6K1 and 4E-BP1 by mTORC1 leads to an increase in mRNA translation and protein synthesis. nih.gov mTORC1 also regulates lipid synthesis through the phosphorylation of Lipin1 and sterol regulatory element-binding protein (SREBP), and controls lysosome biogenesis via the phosphorylation of transcription factor EB (TFEB). mdpi.com

mTORC2, on the other hand, is primarily activated by growth factors in a phosphoinositide 3-kinase (PI3K)-dependent manner and plays a crucial role in cell survival, proliferation, and cytoskeletal organization. nih.govwikipedia.org Key substrates of mTORC2 include the AGC (PKA/PKG/PKC) family of kinases, most notably Akt (also known as Protein Kinase B), Protein Kinase C α (PKCα), and Serum/glucocorticoid-regulated kinase 1 (SGK1). nih.govportlandpress.com By phosphorylating Akt at serine 473, mTORC2 leads to its full activation, which in turn promotes cell survival and inhibits apoptosis. wikipedia.orgwikipedia.org mTORC2 also regulates the actin cytoskeleton through its effects on PKCα and other small GTPases like RhoA and Rac1. wikipedia.org

Rapamycin-FKBP12 Complex Formation and Allosteric Inhibition of mTORC1

Rapamycin exerts its inhibitory effect not by directly binding to the mTOR active site, but through a more nuanced allosteric mechanism. nih.gov Inside the cell, Rapamycin first forms a high-affinity complex with the immunophilin FK506-binding protein 12 (FKBP12). wikipedia.orgnih.gov This Rapamycin-FKBP12 complex then acts as a molecular "glue," binding to the FRB domain of mTOR within the mTORC1 complex. nih.govnih.gov This ternary complex formation does not directly block the catalytic site but is thought to sterically hinder the access of some mTORC1 substrates to the kinase active site. nih.govrsc.org This leads to the inhibition of the phosphorylation of key downstream targets of mTORC1. nih.gov

Specificity of Rapamycin for mTORC1 Inhibition

The acute sensitivity of mTORC1 to Rapamycin is a defining feature of this signaling branch. pediaa.com The Rapamycin-FKBP12 complex specifically interacts with the FRB domain of mTOR, which is accessible in the mTORC1 conformation. nih.gov This interaction is highly specific, and studies using gene-edited cell lines with a Rapamycin-resistant mTOR mutant have demonstrated that the cellular effects of Rapamycin are almost exclusively mediated through mTOR. nih.gov In contrast, the FRB domain in mTORC2 is thought to be masked by the Rictor subunit, rendering the complex insensitive to acute inhibition by the Rapamycin-FKBP12 complex. rcsb.org

Context-Dependent or Prolonged Impact on mTORC2 Activity

While mTORC2 is largely resistant to the acute effects of Rapamycin, prolonged treatment can lead to the inhibition of mTORC2 in certain cell types. wikipedia.orgelsevierpure.com This delayed effect is not due to direct binding of the Rapamycin-FKBP12 complex to mTORC2. Instead, it is believed to occur through a mechanism that involves the sequestration of newly synthesized mTOR molecules by the Rapamycin-FKBP12 complex. elsevierpure.comnih.gov This prevents the incorporation of mTOR into new mTORC2 complexes, leading to a gradual depletion of functional mTORC2 over time. elsevierpure.comnih.gov The sensitivity of mTORC2 to prolonged Rapamycin treatment is context-dependent and can be influenced by the relative expression levels of different FKBP isoforms, such as FKBP12 and FKBP51. nih.govresearchgate.net

Upstream Regulatory Pathways of mTOR

The activity of mTORC1 is meticulously controlled by a complex network of upstream signaling pathways that convey information about the cell's environment and internal state.

Phosphatidylinositol 3-Kinase (PI3K)/Akt Pathway Integration with mTOR Signaling

The Phosphatidylinositol 3-Kinase (PI3K)/Akt pathway is a critical signaling cascade that promotes cell growth and survival and is a key upstream activator of mTORC1. nih.govqiagen.com The process is initiated by the binding of growth factors, such as insulin (B600854) or insulin-like growth factor-1 (IGF-1), to their respective receptor tyrosine kinases (RTKs) on the cell surface. qiagen.comresearchgate.net This activation triggers PI3K, which then phosphorylates phosphatidylinositol (4,5)-bisphosphate (PIP2) to generate phosphatidylinositol (3,4,5)-trisphosphate (PIP3). researchgate.net

PIP3 acts as a docking site on the plasma membrane for proteins containing pleckstrin homology (PH) domains, including the kinase Akt (also known as Protein Kinase B). researchgate.net Once recruited to the membrane, Akt is phosphorylated and activated by other kinases, including PDK1 and mTORC2. researchgate.net Activated Akt then phosphorylates and inhibits the Tuberous Sclerosis Complex (TSC), a heterodimer composed of TSC1 and TSC2 proteins. nih.gov The TSC complex functions as a GTPase-activating protein (GAP) for the small GTPase Rheb (Ras homolog enriched in brain). nih.gov By inhibiting the TSC complex, Akt allows Rheb to accumulate in a GTP-bound, active state. researchgate.net Active, GTP-loaded Rheb directly binds to and activates mTORC1, thereby linking growth factor signaling directly to mTORC1-mediated cellular processes. youtube.comnih.gov This pathway is antagonized by the phosphatase and tensin homolog (PTEN), a tumor suppressor that dephosphorylates PIP3 back to PIP2, thus limiting PI3K/Akt signaling. researchgate.netwikipedia.org

| Key Proteins in the PI3K/Akt/mTOR Pathway | Function |

| PI3K (Phosphatidylinositol 3-Kinase) | Generates PIP3 from PIP2 upon growth factor stimulation. researchgate.net |

| Akt (Protein Kinase B) | Activated by PIP3, it inhibits the TSC complex. researchgate.netnih.gov |

| PTEN (Phosphatase and Tensin Homolog) | A tumor suppressor that antagonizes PI3K signaling by dephosphorylating PIP3. wikipedia.org |

| TSC Complex (TSC1/TSC2) | A negative regulator of mTORC1, it acts as a GAP for Rheb. nih.gov |

| Rheb (Ras homolog enriched in brain) | A small GTPase that directly binds to and activates mTORC1 when in its GTP-bound state. nih.gov |

Nutrient Sensing and Amino Acid Signaling to mTOR

mTORC1 is a primary sensor of nutrient availability, particularly amino acids. nih.gov The presence of sufficient amino acids is a prerequisite for mTORC1 activation, even in the presence of growth factors. nih.gov Amino acid signaling to mTORC1 is spatially regulated, occurring primarily at the lysosomal surface. nih.gov

In the presence of amino acids, particularly leucine (B10760876) and arginine, a complex machinery is engaged to translocate mTORC1 to the lysosome. This process involves the Rag GTPases, which are heterodimers of RagA/B and RagC/D. The Ragulator complex, which anchors the Rag GTPases to the lysosomal membrane, senses amino acids. nih.gov When amino acids are abundant, the Rag GTPases are loaded with GTP (RagA/B) and GDP (RagC/D), creating a conformation that allows them to bind to Raptor, a component of the mTORC1 complex. nih.gov This interaction recruits mTORC1 to the lysosomal surface, where it can be activated by its direct activator, Rheb. nih.govnih.gov Leucine, in particular, has been identified as a key signaling molecule, with mTOR in muscle tissue showing a high affinity for it. youtube.com

Growth Factor and Hormonal Inputs on mTOR Activity

The binding of insulin or IGF-1 to their receptors initiates the PI3K/Akt cascade, leading to the inhibition of the TSC complex and subsequent activation of Rheb and mTORC1. nih.govresearchgate.net This mechanism ensures that anabolic processes, which are energetically demanding, are only initiated when the organism is in a fed state, as signaled by elevated insulin levels. youtube.com Other hormones, such as leptin, can also promote PI3K/Akt/mTOR signaling. researchgate.net Conversely, hormones like adiponectin can inhibit mTORC1 activity by activating AMPK, a key energy sensor. researchgate.net The combination of both growth factor signals and sufficient amino acids is necessary for the maximal stimulation of mTORC1 activity and downstream processes like muscle protein synthesis. nih.gov

| Hormone/Growth Factor | Effect on mTORC1 | Primary Mechanism |

| Insulin | Activation | Activates PI3K/Akt pathway, inhibiting the TSC complex. nih.govmdpi.com |

| IGF-1 | Activation | Activates PI3K/Akt pathway, inhibiting the TSC complex. wikipedia.orgfoundmyfitness.com |

| Leptin | Activation | Promotes PI3K/Akt/mTOR signaling. researchgate.net |

| Adiponectin | Inhibition | Activates AMPK, which inhibits mTORC1. researchgate.net |

Stress Response Pathways and mTOR Modulation

Cells are frequently exposed to various stressors, including nutrient deprivation, low energy levels (hypoxia), DNA damage, and endoplasmic reticulum (ER) stress, which necessitate a halt in growth and a shift towards catabolic, survival-promoting processes. mdpi.com mTORC1 activity is tightly regulated by these stress signals to conserve resources.

Energy Stress: Low cellular energy, indicated by a high AMP:ATP ratio, leads to the activation of AMP-activated protein kinase (AMPK). aacrjournals.org AMPK can inhibit mTORC1 through two primary mechanisms: by directly phosphorylating and activating the TSC2 subunit of the TSC complex, and by phosphorylating Raptor, a key component of mTORC1. aacrjournals.org Both actions lead to the suppression of mTORC1 activity. mdpi.com

Hypoxia: Under low oxygen conditions, the hypoxia-inducible factor (HIF) transcription factors are activated. nih.gov HIF1α can induce the expression of proteins like REDD1, which in turn activates the TSC complex to inhibit mTORC1, thus reducing energy consumption. nih.govmdpi.com

ER Stress: The accumulation of unfolded or misfolded proteins in the endoplasmic reticulum triggers the unfolded protein response (UPR). ER stress can suppress the PI3K/Akt/mTOR signaling pathway, potentially through the tumor suppressor PTEN, leading to the induction of autophagy and apoptosis. aacrjournals.org However, the relationship is complex, as prolonged mTORC1 activation can also induce ER stress by increasing protein synthesis. aacrjournals.org

Downstream Effectors of mTORC1 Inhibition by Rapamycin

By inhibiting mTORC1, rapamycin prevents the phosphorylation of its key downstream substrates, thereby blocking the cellular processes that drive growth and proliferation.

S6 Kinase (S6K1) Phosphorylation and its Cellular Consequences

One of the most well-characterized downstream targets of mTORC1 is the ribosomal protein S6 kinase 1 (S6K1). nih.gov When active, mTORC1 directly phosphorylates S6K1 at several residues, including threonine 389, leading to its full activation. researchgate.net Activated S6K1 then phosphorylates numerous substrates, playing a pivotal role in regulating protein synthesis, cell growth, and metabolism.

Consequences of S6K1 Activation:

Protein Synthesis: Activated S6K1 phosphorylates the 40S ribosomal protein S6 (rpS6) and other components of the translational machinery, such as eukaryotic initiation factor 4B (eIF4B), which is thought to enhance the translation of a specific subset of mRNAs, particularly those with a 5' terminal oligopyrimidine tract (5' TOP). These mRNAs typically encode for ribosomal proteins and other components of the translation apparatus, thus promoting ribosome biogenesis.

Cell Growth: By promoting protein synthesis and ribosome biogenesis, S6K1 is a key driver of the increase in cell size (hypertrophy).

Metabolism: Sustained activation of S6K1 can contribute to metabolic conditions like obesity by promoting adipogenesis, the differentiation of fat cells. preprints.org

Negative Feedback Loop: S6K1 is also a critical component of a negative feedback loop that dampens insulin/IGF-1 signaling. Activated S6K1 can phosphorylate insulin receptor substrate-1 (IRS-1) on inhibitory serine residues. oup.comnih.gov This phosphorylation impairs the ability of IRS-1 to engage with the insulin receptor and activate PI3K, thereby attenuating the upstream signal that activates mTORC1. oup.comnih.gov

Inhibition of mTORC1 by rapamycin prevents the phosphorylation and activation of S6K1. researchgate.netoup.com This leads to a reduction in protein synthesis, ribosome biogenesis, and cell growth. preprints.org Interestingly, by blocking the S6K1-mediated negative feedback loop, rapamycin treatment can lead to an increase in PI3K/Akt signaling. oup.comnih.gov

| Cellular Process | Role of S6K1 | Consequence of Rapamycin-Mediated Inhibition |

| Protein Synthesis | Promotes translation of 5' TOP mRNAs and ribosome biogenesis. | Decreased protein synthesis and ribosome production. |

| Cell Growth | Drives increase in cell size. | Inhibition of cellular hypertrophy. |

| Metabolism | Promotes adipogenesis. preprints.org | Potential modulation of fat cell differentiation. |

| Insulin Signaling | Mediates a negative feedback loop by inhibiting IRS-1. oup.comnih.gov | Relief of negative feedback, leading to increased Akt signaling. nih.gov |

| Autophagy | Inhibits autophagy under nutrient-rich conditions. preprints.org | Induction of autophagy. |

Eukaryotic Translation Initiation Factor 4E-Binding Protein 1 (4E-BP1) Regulation

The mechanistic target of rapamycin complex 1 (mTORC1) is a critical regulator of protein synthesis, exerting its control in large part through the phosphorylation of the Eukaryotic Translation Initiation Factor 4E-Binding Protein 1 (4E-BP1). researchgate.net 4E-BP1 is a translational repressor protein that, in its hypophosphorylated state, binds to the eukaryotic translation initiation factor 4E (eIF4E). nih.gov This interaction prevents the assembly of the eIF4F complex, a crucial step for the initiation of cap-dependent translation, which is responsible for translating the majority of cellular mRNAs. embopress.orgpnas.org

Under conditions favorable for growth, such as the presence of growth factors and nutrients, mTORC1 is activated and phosphorylates 4E-BP1 at multiple serine and threonine residues in a hierarchical manner. nih.govnih.gov This multi-site phosphorylation causes a conformational change in 4E-BP1, leading to its dissociation from eIF4E. researchgate.net Once released, eIF4E is free to bind with eIF4G and eIF4A to form the active eIF4F complex, which then recruits the 40S ribosomal subunit to the 5' cap of mRNA, initiating protein synthesis. pnas.org

However, research has revealed complexities in this regulatory mechanism. The inhibition of 4E-BP1 phosphorylation by rapamycin can be incomplete and cell-type specific. pnas.org While some phosphorylation sites are sensitive to rapamycin, others show resistance, meaning that even in the presence of the drug, some level of 4E-BP1 phosphorylation can be maintained by mTORC1. researchgate.net In some cases, after an initial inhibition, phosphorylation of 4E-BP1 can recover despite the continued presence of rapamycin. pnas.org This rapamycin-resistant phosphorylation still requires mTORC1 activity, suggesting that the allosteric inhibition by the rapamycin-FKBP12 complex does not completely abolish the kinase's function towards all its substrates or at all its phosphorylation sites. pnas.orgresearchgate.net This differential sensitivity helps explain why rapamycin is a potent inhibitor of some cellular processes but not others. pnas.orgnih.gov

Table 1: Key Proteins in Rapamycin-Mediated 4E-BP1 Regulation

| Protein | Function in the Pathway | Effect of Rapamycin |

| mTORC1 | A protein kinase complex that, when active, phosphorylates 4E-BP1 to promote protein synthesis. cellsignal.com | Activity is allosterically inhibited. wikipedia.org |

| 4E-BP1 | A translational repressor that, when hypophosphorylated, binds to and inhibits eIF4E. nih.gov | Phosphorylation is blocked, keeping it bound to eIF4E. embopress.org |

| eIF4E | A key initiation factor that binds to the 5' cap of mRNA to initiate cap-dependent translation. researchgate.net | Sequestered by hypophosphorylated 4E-BP1, inhibiting translation. nih.gov |

| FKBP12 | An intracellular receptor protein (immunophilin). | Binds to rapamycin, forming a complex that then inhibits mTORC1. wikipedia.org |

Other mTOR-Mediated Signal Transduction Pathways Modulated by Rapamycin

Besides its pivotal role in regulating 4E-BP1, rapamycin's inhibition of mTORC1 modulates a host of other critical signal transduction pathways, thereby impacting numerous cellular functions. nih.govresearchgate.net

Autophagy: mTORC1 is a key negative regulator of autophagy, a catabolic process where cells degrade and recycle their own components. nih.govnih.gov mTORC1 directly phosphorylates and inhibits the ULK1 (unc-51-like autophagy-activating kinase 1) complex, which is essential for initiating the formation of autophagosomes. nih.govnih.gov By inhibiting mTORC1, rapamycin relieves this suppression of the ULK1 complex, leading to the induction of autophagy. nih.govresearchgate.net This promotion of cellular recycling is a significant aspect of rapamycin's mechanism of action.

Lipid and Nucleotide Synthesis: mTORC1 signaling promotes the synthesis of lipids and nucleotides to support cell growth and proliferation. researchgate.net It activates the transcription factor SREBP1 (Sterol Regulatory Element-Binding Protein 1), a master regulator of lipogenesis. It also influences the synthesis of nucleotides. Rapamycin treatment, by inhibiting mTORC1, can downregulate these anabolic processes.

Other Downstream Effectors: Rapamycin's influence extends to other mTORC1 substrates, although these are sometimes less characterized. These include:

GRB10 (Growth factor receptor-bound protein 10): mTORC1 phosphorylates and stabilizes GRB10, which is involved in a negative feedback loop that inhibits insulin/IGF-1 signaling. nih.govnih.gov

STAT3 (Signal Transducer and Activator of Transcription 3): mTOR has been shown to mediate the phosphorylation of STAT3 on Ser727, impacting its transcriptional activity. novapublishers.com

Lipin 1: This protein is involved in lipid metabolism, and its phosphorylation is reduced by rapamycin. novapublishers.comnih.gov

It is important to note that while mTORC1 is the primary target of acute rapamycin treatment, prolonged exposure to the drug can also indirectly inhibit the assembly and function of the second mTOR complex, mTORC2, in certain cell types. nih.govwordpress.com This can lead to downstream effects such as the inhibition of Akt phosphorylation, further broadening the signaling impact of long-term rapamycin administration. nih.govwordpress.com

Table 2: Key mTORC1 Downstream Pathways Modulated by Rapamycin

| Pathway/Effector | Cellular Function | Effect of Rapamycin-Mediated mTORC1 Inhibition |

| S6K1 | Promotes ribosome biogenesis, protein synthesis, and cell growth. researchgate.net | Phosphorylation and activation are strongly inhibited. pnas.org |

| ULK1 Complex | Initiates the process of autophagy. nih.govnih.gov | Inhibition is lifted, leading to the induction of autophagy. nih.gov |

| SREBP1 | Master transcriptional regulator of lipid synthesis. | Activation is suppressed, reducing lipogenesis. |

| GRB10 | Negative regulator of insulin/IGF-1 signaling. nih.gov | Phosphorylation is decreased. nih.gov |

Table of Compounds

Rapamycin S Modulation of Fundamental Cellular Processes

Autophagy Induction and Regulation

Autophagy is a catabolic "self-eating" process crucial for cellular homeostasis, where cytoplasmic components are degraded and recycled. nih.gov Rapamycin (B549165) is a well-established inducer of this process, primarily through its inhibitory effects on mTOR Complex 1 (mTORC1).

The inhibition of mTORC1 by rapamycin is a critical trigger for the initiation of macroautophagy, the main autophagic pathway. nih.gov Under normal conditions, mTORC1 phosphorylates and inactivates the ULK1 (Unc-51-like kinase 1) complex, which is essential for the formation of the phagophore, the precursor to the autophagosome. researchgate.net When rapamycin inhibits mTORC1, this suppression is lifted. researchgate.net

The de-repressed ULK1 complex, consisting of ULK1, ATG13, FIP200, and ATG101, then becomes active and initiates the cascade of events leading to the formation of the autophagosome. researchgate.net This initiation is a key regulatory step that commits the cell to autophagy. mTORC1's role as a master regulator is underscored by its ability to control this pivotal entry point into the autophagic process in response to nutrient availability and cellular stress. nih.gov

Beyond initiating autophagy, rapamycin also enhances the cell's degradative capacity by promoting lysosomal biogenesis. This is largely mediated through the transcription factor EB (TFEB), a master regulator of lysosomal and autophagic gene expression. embopress.orgnih.gov

In nutrient-rich conditions, mTORC1 phosphorylates TFEB, causing it to be retained in the cytoplasm. nih.gov Rapamycin-mediated inhibition of mTORC1 allows TFEB to be dephosphorylated and translocate to the nucleus. embopress.orgnih.gov Once in the nucleus, TFEB activates the expression of a wide array of genes involved in lysosome formation and function, thereby increasing the cellular population of lysosomes and their degradative potential. embopress.orgnih.gov

Interestingly, rapamycin can also promote TFEB-mediated lysosomal biogenesis through an mTOR-independent pathway. plos.org Studies have shown that rapamycin can directly activate the lysosomal calcium channel TRPML1, leading to calcium release, which in turn activates the phosphatase calcineurin. plos.orgutrgv.edu Calcineurin then dephosphorylates TFEB, facilitating its nuclear translocation and subsequent activation of lysosomal gene expression. plos.org This dual mechanism underscores the robust effect of rapamycin on enhancing cellular clearance pathways.

Table 1: Mechanisms of Rapamycin-Induced Lysosomal Biogenesis

| Mechanism | Key Mediator | Action of Rapamycin | Outcome |

|---|---|---|---|

| mTORC1-Dependent | TFEB | Inhibits mTORC1, preventing TFEB phosphorylation. nih.gov | TFEB translocates to the nucleus, activating lysosomal gene expression. embopress.org |

A significant consequence of enhanced autophagy and lysosomal function is the efficient clearance of intracellular protein aggregates, which are hallmarks of many age-related and neurodegenerative diseases. oup.com Rapamycin has been shown to facilitate the removal of various aggregate-prone proteins. oup.comnih.gov

Research has demonstrated that rapamycin enhances the autophagic clearance of mutant huntingtin fragments associated with Huntington's disease, as well as proteins with polyglutamine and polyalanine expansions. oup.com It also reduces the levels of insoluble tau, a protein implicated in tauopathies. oup.com In models of Hutchinson-Gilford Progeria Syndrome, rapamycin treatment enhances the degradation of the mutant protein progerin and decreases its insoluble aggregates through autophagy. researchgate.net Furthermore, in a mouse model of globoid cell leukodystrophy, rapamycin administration reduced the accumulation of insoluble ubiquitinated proteins and the formation of ubiquitin aggregates. nih.govnih.gov This clearance is directly linked to the inhibition of mTOR signaling and the subsequent upregulation of degradative pathways. nih.gov

Table 2: Examples of Protein Aggregates Cleared by Rapamycin-Induced Autophagy

| Disease/Condition | Aggregate-Prone Protein | Research Finding | Reference(s) |

|---|---|---|---|

| Huntington's Disease | Mutant Huntingtin | Enhances clearance of mutant huntingtin fragments. | oup.com |

| Tauopathies | Mutant Tau | Reduces levels of insoluble tau. | oup.com |

| Hutchinson-Gilford Progeria Syndrome | Progerin | Enhances degradation of progerin and reduces insoluble aggregates. | researchgate.net |

Cell Cycle Control and Cell Proliferation Inhibition

Rapamycin exerts potent antiproliferative effects by inducing cell cycle arrest, primarily at the G1 phase. wikipedia.orgresearchgate.net This cytostatic action is a direct consequence of mTOR inhibition and the resulting modulation of key cell cycle regulatory proteins.

The transition from the G1 phase to the S phase is a critical checkpoint in the cell cycle, and it is here that rapamycin exerts its primary inhibitory effect. wikipedia.org Inhibition of mTORC1 by rapamycin leads to a G1 arrest through multiple downstream pathways. nih.gov

One significant mechanism involves the retinoblastoma (Rb) protein, a key tumor suppressor that controls the G1/S checkpoint. nih.gov Rapamycin treatment leads to a decrease in Rb phosphorylation. nih.gov Hypophosphorylated Rb remains active and binds to the E2F family of transcription factors, preventing them from activating the transcription of genes required for S phase entry.

Additionally, rapamycin's induction of G1 arrest can be dependent on the Transforming Growth Factor-β (TGF-β) signaling pathway. nih.gov By suppressing mTORC1, rapamycin can up-regulate TGF-β signaling, which in turn elevates the levels of cyclin-dependent kinase (CDK) inhibitors that halt G1 progression. nih.gov The loss of function in tumor suppressors like p53 can diminish the ability of cells to arrest in the G1 phase in response to rapamycin. aacrjournals.org

The antiproliferative effects of rapamycin are intricately linked to its ability to modulate the expression and activity of crucial cell cycle regulatory proteins. The cyclin-dependent kinase inhibitors (CKIs) p21 (also known as p21CIP1) and p27 (also known as p27Kip1) are key players in this process.

Rapamycin's effect on p21 can be cell-type specific, with some studies showing that its antiproliferative action correlates with a downregulation of cellular p21 levels and the amount of p21 associated with Cdk2 and Cdk4 complexes. nih.govaacrjournals.org Conversely, the ability to regulate p27 levels appears important for rapamycin to exert its antiproliferative effects. nih.gov Rapamycin can prevent the mitogen-induced downregulation of p27, thereby maintaining this inhibitory protein to block CDK activity and enforce G1 arrest. nih.gov

Furthermore, rapamycin influences the levels of cyclins, particularly cyclin D1. aacrjournals.org In some cellular contexts, rapamycin-induced G1 arrest is associated with a reduction in cyclin D1 levels. aacrjournals.org Overexpression of cyclin D1 can reverse the cell cycle arrest caused by rapamycin, highlighting its importance as a downstream target in the mTOR pathway that governs cell proliferation. nih.gov

Antimitotic Effects in Cellular Models

Rapamycin exhibits significant antimitotic effects by inducing cell cycle arrest, primarily at the G1 phase. nih.govembopress.org This cytostatic effect prevents cells from progressing to the S phase, thereby inhibiting DNA replication and proliferation. wikipedia.orgportlandpress.com The mechanism underlying this G1 arrest involves the modulation of key cell cycle regulatory proteins.

Research in various cellular models has demonstrated that rapamycin's inhibition of mTORC1 leads to the reduced expression of cyclin D1, a critical protein for G1 phase progression. frontiersin.orgnih.gov This is, in part, due to the suppression of the translation of cyclin D1 mRNA. nih.gov Furthermore, rapamycin treatment has been shown to increase the levels of cyclin-dependent kinase (CDK) inhibitors, such as p21 and p27. frontiersin.org These proteins bind to and inhibit the activity of cyclin-CDK complexes that are necessary for the G1/S transition, thereby reinforcing the cell cycle block. frontiersin.orgnih.gov By targeting these critical checkpoints, rapamycin effectively halts the proliferative cycle of the cell.

| Cellular Model | Effect of Rapamycin | Key Molecular Changes |

| NIH 3T3 cells | Blocks progression of the cell cycle at the G1 phase. nih.gov | Inhibition of cap-dependent translation. nih.gov |

| T-lymphocytes | Blocks G1 to S phase transition. wikipedia.org | Inhibition of ribosomal protein synthesis and p70s6k activation. nih.gov |

| MDA-MB-231 breast cancer cells | Induces complete G1 cell cycle arrest at higher concentrations. nih.gov | Suppression of 4E-BP1 phosphorylation and cyclin D1 expression. nih.gov |

| Ca9-22 oral cancer cells | Inhibits proliferation by blocking the cell cycle. frontiersin.org | Induction of p21, p15, and p27; repression of cyclin D1 expression. frontiersin.org |

| Human neuroblastoma cells | Arrests the cell cycle in the G0/G1 stage. portlandpress.com | Down-regulation of MYCN protein expression. portlandpress.com |

Protein Synthesis and Ribosome Biogenesis Regulation

Rapamycin's control over cell growth is tightly linked to its profound impact on protein synthesis and the biogenesis of ribosomes, the cellular machinery responsible for translating mRNA into protein. sahmri.org.auphysiology.org By inhibiting mTORC1, rapamycin disrupts the signaling pathways that promote these anabolic processes. sahmri.org.aunih.gov

A primary mechanism by which rapamycin inhibits protein synthesis is through the disruption of cap-dependent translation initiation. nih.govembopress.org This process is critical for the translation of the majority of cellular mRNAs. The mTORC1 pathway phosphorylates and inactivates the translational repressor, eukaryotic translation initiation factor 4E-binding protein 1 (4E-BP1). assaygenie.comnih.gov When 4E-BP1 is dephosphorylated due to rapamycin's inhibition of mTORC1, it binds to the cap-binding protein eIF-4E. nih.govembopress.org This sequestration of eIF-4E prevents the assembly of the eIF4F complex at the 5' cap of mRNAs, thereby inhibiting the initiation of translation. nih.gov

Interestingly, the inhibitory effect of rapamycin on 4E-BP1 phosphorylation can be cell-type specific and may diminish over time in some contexts, leading to a rapamycin-resistant state of translation. pnas.orgnih.gov However, the initial inhibition of cap-dependent translation is a key aspect of rapamycin's mechanism of action. nih.govembopress.org

Rapamycin selectively suppresses the translation of a specific class of mRNAs known as 5' Terminal Oligopyrimidine (5'TOP) mRNAs. embopress.orgpnas.org These mRNAs encode for all ribosomal proteins and translation elongation factors. embopress.orgpnas.org The inhibition of their translation is mediated through the inactivation of the p70 S6 kinase 1 (S6K1), a major downstream effector of mTORC1. nih.govembopress.org

Activated S6K1 is believed to play a role in promoting the efficient translation of 5'TOP mRNAs. By inhibiting mTORC1, rapamycin prevents the phosphorylation and activation of S6K1, leading to a significant reduction in the synthesis of ribosomal proteins. nih.govembopress.org This, in turn, hampers the production of new ribosomes, a process known as ribosome biogenesis. sahmri.org.au Furthermore, studies in yeast have shown that rapamycin can also inhibit the transcription of ribosomal protein genes and the synthesis and processing of precursor rRNA, further highlighting its comprehensive control over ribosome production. nih.govnih.gov

| Target Molecule | Effect of Rapamycin | Consequence |

| 4E-BP1 | Dephosphorylation and activation. nih.gov | Binds to eIF-4E, inhibiting cap-dependent translation. nih.gov |

| S6K1 | Inhibition of phosphorylation and activation. nih.govembopress.org | Suppression of 5'TOP mRNA translation, reducing ribosomal protein synthesis. embopress.org |

| Ribosomal Protein mRNA | Reduced translation. nih.gov | Decreased synthesis of ribosomal proteins. nih.gov |

| rRNA | Inhibition of synthesis and processing. embopress.orgnih.gov | Impaired ribosome biogenesis. sahmri.org.au |

Cellular Metabolism Reprogramming

Rapamycin significantly alters cellular metabolism by modulating key pathways involved in the processing of glucose and lipids. nih.gov These effects are a direct consequence of mTORC1 inhibition, which serves as a central hub for integrating nutrient availability with metabolic processes. cusabio.com

The impact of rapamycin on glucose metabolism is complex and can vary depending on the context and duration of treatment. nih.govnih.gov In some human studies, acute rapamycin administration has been shown to increase insulin-mediated glucose uptake under conditions of hyperaminoacidemia and hyperinsulinemia. diabetesjournals.orgnih.gov This effect is associated with the partial inhibition of mTOR-mediated S6K phosphorylation, which can alleviate a negative feedback loop on insulin (B600854) signaling. diabetesjournals.orgnih.gov

However, chronic rapamycin treatment in animal models has been linked to glucose intolerance and insulin resistance. nih.govdiabetesjournals.orgresearchgate.net This is primarily attributed to the upregulation of hepatic gluconeogenesis, the process of producing glucose in the liver. nih.govnih.gov Rapamycin treatment has been shown to increase the expression of key gluconeogenic enzymes, such as phosphoenolpyruvate (B93156) carboxykinase (PEPCK) and glucose-6-phosphatase (G6Pase). nih.govdiabetesjournals.org This occurs despite normal or even elevated insulin levels, suggesting that rapamycin can uncouple hepatic gluconeogenesis from insulin's suppressive effects. nih.gov Studies in rainbow trout have also demonstrated that acute rapamycin treatment can improve glucose tolerance by inhibiting hepatic gluconeogenesis. physiology.org

Rapamycin exerts significant control over lipid metabolism, generally by inhibiting lipid synthesis (lipogenesis) and promoting the breakdown of fats (lipolysis). diabetesjournals.orgnih.gov mTORC1 signaling typically promotes fat storage by stimulating de novo lipogenesis and suppressing lipolysis. diabetesjournals.orgproquest.com

Inhibition of mTORC1 by rapamycin has been shown to decrease the expression of genes involved in fatty acid synthesis, such as acetyl-coenzyme A carboxylase I. nih.gov This leads to a reduction in de novo lipid synthesis. nih.gov The regulation of lipogenesis by mTORC1 is partly mediated through its control of the sterol regulatory element-binding protein-1 and -2 (SREBP-1 and SREBP-2), which are master transcriptional regulators of fatty acid and cholesterol biosynthesis. pnas.orgnih.gov

Furthermore, rapamycin treatment has been observed to stimulate lipolysis in cultured adipocytes and reduce adiposity in animal models. embopress.org This is associated with an increase in the expression of adipose triglyceride lipase (B570770) (ATGL), a key enzyme in the breakdown of triglycerides. diabetesjournals.org

| Metabolic Process | Effect of Rapamycin | Key Molecular Changes |

| Glucose Uptake | Can increase under specific acute conditions. diabetesjournals.orgnih.gov | Partial inhibition of S6K phosphorylation, potentially improving insulin signaling. diabetesjournals.org |

| Gluconeogenesis | Upregulated with chronic treatment in some models. nih.govdiabetesjournals.org | Increased expression of PEPCK and G6Pase. nih.gov |

| Lipogenesis | Inhibited. diabetesjournals.orgnih.gov | Decreased expression of lipogenic genes like acetyl-coenzyme A carboxylase I; modulation of SREBP activity. nih.govpnas.org |

| Lipolysis | Stimulated. diabetesjournals.orgembopress.org | Increased expression of adipose triglyceride lipase (ATGL). diabetesjournals.org |

Energy Homeostasis and Mitochondrial Function

Rapamycin, through its inhibition of the mechanistic target of rapamycin complex 1 (mTORC1), plays a significant role in modulating cellular energy homeostasis and mitochondrial function. The mTORC1 signaling pathway is a central regulator of cell growth and metabolism, integrating signals from nutrients and growth factors. wikipedia.orgmdpi.comnih.gov When cellular energy levels are high, mTORC1 promotes anabolic processes like protein and lipid synthesis while suppressing catabolic processes such as autophagy. nih.gov

Rapamycin's inhibition of mTORC1 can influence mitochondrial biogenesis, the process of generating new mitochondria. nih.govresearchgate.net Studies have shown that mTORC1 promotes the translation of nucleus-encoded mitochondria-related mRNAs, which is essential for mitochondrial activity and biogenesis. mcgill.ca This regulation helps to increase ATP production capacity, which is necessary to fuel energy-consuming processes like translation. mcgill.ca By inhibiting mTORC1, rapamycin can alter this process. For instance, in brown adipocytes, inhibition of mTOR with rapamycin was found to significantly enhance mitochondrial biogenesis and dynamics. frontiersin.org Conversely, disruption of mTORC1 has been shown to directly inhibit mitochondrial respiration. wikipedia.org Chronic rapamycin feeding in mice has been demonstrated to maintain mitochondrial biogenesis in skeletal muscle despite decreases in the synthesis of other cellular proteins. oup.com

Furthermore, rapamycin's effects on energy homeostasis are linked to its interaction with AMP-activated protein kinase (AMPK), a key cellular energy sensor. nih.govmdpi.com AMPK and mTORC1 have opposing roles; AMPK is activated under low-energy conditions and promotes catabolic pathways to restore ATP levels, while inhibiting anabolic pathways, partly by suppressing mTORC1 signaling. nih.gov Interestingly, rapamycin has been shown to activate AMPK in some contexts. researchgate.netoncotarget.com This activation of AMPK by rapamycin can, in turn, inhibit mTOR activity, creating a feedback loop that further influences cellular energy balance. researchgate.netoncotarget.com

Table 1: Effects of Rapamycin on Energy Homeostasis and Mitochondrial Function

| Cellular Process | Effect of Rapamycin | Key Mediator(s) |

|---|---|---|

| mTORC1 Signaling | Inhibition | Direct binding (with FKBP12) |

| Mitochondrial Biogenesis | Modulated (can be enhanced) | mTORC1, PGC-1α, NRF1, TFAM |

| Mitochondrial Respiration | Modulated (can be inhibited) | mTORC1 |

| AMPK Signaling | Activation (in some contexts) | Upstream signaling pathways |

| Anabolic Processes | Inhibition | mTORC1 |

| Catabolic Processes (Autophagy) | Promotion | mTORC1, AMPK |

Cellular Senescence and Geroconversion Modulation

Cellular senescence is a state of irreversible cell cycle arrest that plays a complex role in aging and age-related diseases. nih.gov Senescent cells are metabolically active and exhibit distinct phenotypic changes. mdpi.comnih.gov Rapamycin has been shown to significantly modulate cellular senescence, primarily by inhibiting mTOR-driven processes that convert a cell from a state of arrest to a fully senescent state, a process termed "geroconversion". nih.govtandfonline.comnih.gov

A key feature of senescent cells is the acquisition of a Senescence-Associated Secretory Phenotype (SASP), characterized by the secretion of a wide array of pro-inflammatory cytokines, chemokines, growth factors, and proteases. nih.govucl.ac.uknih.gov The SASP can have potent effects on the tissue microenvironment, contributing to chronic inflammation and promoting age-related pathologies. ucl.ac.uknih.gov

Rapamycin is a potent suppressor of the SASP. nih.govnih.gov By inhibiting mTORC1, rapamycin can significantly reduce the secretion of numerous SASP components, including interleukin-6 (IL-6) and interleukin-8 (IL-8). mdpi.comnih.govusc.edu The mechanism involves the regulation of mRNA translation. nih.gov Specifically, mTORC1 controls the translation of key regulators of the SASP. nih.govimperial.ac.uk One critical target is the mRNA for interleukin-1 alpha (IL-1α). wikipedia.orgnih.gov By suppressing the translation of IL-1α, rapamycin disrupts a positive feedback loop involving NF-κB that drives the transcription of many other SASP genes. nih.govnih.gov Another mechanism involves the mTOR-dependent translation of MAPKAPK2, a kinase that stabilizes the transcripts of many SASP components by inhibiting the RNA-binding protein ZFP36L1. nih.govucl.ac.ukimperial.ac.uk Inhibition of mTOR by rapamycin leads to the degradation of SASP mRNAs. nih.gov

Rapamycin's influence extends to key molecular markers of cellular senescence. The cyclin-dependent kinase inhibitors p16INK4A and p21 are critical regulators of the senescent cell cycle arrest. nad.com Studies have shown that rapamycin can reduce the levels of both p16 and p21 in cells induced into senescence. nih.govnih.gov This effect appears to be dependent, at least in part, on the NRF2 pathway, as the reduction in p16 and p21 levels by rapamycin was not observed in NRF2 knockout cells. nih.govnih.gov

The relationship between rapamycin and Sirtuin 1 (SIRT1), a key protein deacetylase involved in aging and cellular stress responses, is also an area of investigation. Suppression of insulin resistance by sirtuins is thought to contribute to some of the beneficial effects of rapamycin. wikipedia.org

A central concept in understanding rapamycin's effect on senescence is the "hyperfunction theory". tandfonline.com This theory posits that aging is a continuation of developmental growth programs driven by pathways like mTOR. nih.gov In non-proliferating, senescent cells, the continued activity of these growth-promoting pathways leads to a "hyperfunctional" state, characterized by cellular hypertrophy (enlargement) and excessive functions like the SASP. nih.govtandfonline.comtandfonline.com

The transition from a simple cell cycle arrest to this hyperfunctional senescent state is termed geroconversion. nih.govtandfonline.comnih.govtandfonline.com Rapamycin, by inhibiting mTOR, acts as a "gerostatic," slowing down this mTOR-driven geroconversion. tandfonline.com It doesn't necessarily reverse the cell cycle arrest itself but prevents or lessens the development of the full senescent phenotype. tandfonline.comtandfonline.com By dampening the hyperfunctional signaling, rapamycin can reduce cellular hypertrophy and other markers associated with senescence, effectively preserving a more quiescent-like state. nih.govresearchgate.net

Table 2: Rapamycin's Modulation of Cellular Senescence

| Senescence Feature | Effect of Rapamycin | Mechanism/Key Markers Affected |

|---|---|---|

| Geroconversion | Inhibition/Slowing | Inhibition of mTOR-driven hyperfunctional state |

| SASP | Potent Suppression | Decreased translation of IL-1α and MAPKAPK2; Reduced secretion of IL-6, IL-8 |

| Senescence Markers | Reduction | Decreased levels of p16INK4A and p21 (NRF2-dependent) |

| Cellular Phenotype | Reversal of Hyperfunction | Reduced cellular hypertrophy; maintenance of a more quiescent state |

Stress Response Pathways Modulation

Rapamycin also influences cellular resilience by modulating key stress response pathways. Its interaction with these pathways helps to mitigate cellular damage and maintain homeostasis.

Oxidative stress, resulting from an imbalance between the production of reactive oxygen species (ROS) and the cell's ability to detoxify them, is a major contributor to cellular damage and aging. nih.govresearchgate.net The mTOR pathway is intricately linked with oxidative stress; it can be activated by ROS and can also regulate cellular responses to it. nih.govresearchgate.netmdpi.com

Rapamycin has been shown to activate the Nuclear factor erythroid 2-related factor 2 (NRF2) pathway, a primary regulator of the cellular antioxidant response. nih.govresearchgate.netoregonstate.edu NRF2 is a transcription factor that controls the expression of a wide array of antioxidant and detoxification enzymes. researchgate.net Studies in mouse fibroblasts demonstrated that rapamycin treatment increased the levels of NRF2. nih.govnih.gov This activation of NRF2 by rapamycin is linked to the reduction of some senescence markers and the activation of autophagy. nih.gov The mechanism may involve the protein p62/SQSTM1, which can compete with the interaction between NRF2 and its inhibitor Keap1, thereby activating NRF2. researchgate.net Rapamycin has been found to upregulate p62, which in turn facilitates NRF2 activation. researchgate.net This rapamycin-induced NRF2 activation appears to be critical for suppressing mitochondrial ROS. researchgate.net

Endoplasmic Reticulum Stress Response

Rapamycin plays a significant role in modulating the endoplasmic reticulum (ER) stress response, primarily through its inhibition of the mammalian target of rapamycin complex 1 (mTORC1). The ER is a critical organelle for protein folding and trafficking, and the accumulation of unfolded or misfolded proteins triggers a state of ER stress. nih.gov To cope with this, cells activate a signaling network known as the Unfolded Protein Response (UPR). mdpi.com Rapamycin intervenes in this process through several distinct mechanisms, often leading to a reduction in ER stress and the promotion of cell survival.

One of the primary ways rapamycin mitigates ER stress is by attenuating ER stress-induced apoptosis. nih.govmdpi.com The UPR consists of three main signaling branches initiated by the sensor proteins IRE1 (inositol-requiring enzyme 1), PERK (PKR-like endoplasmic reticulum kinase), and ATF6 (activating transcription factor 6). mdpi.com Research has shown that rapamycin can selectively suppress the IRE1 signaling pathway. nih.govmdpi.com Under ER stress, mTORC1 activation typically leads to the suppression of the pro-survival protein kinase Akt, which in turn activates the IRE1-JNK (c-Jun N-terminal kinase) signaling cascade, promoting apoptosis. nih.gov By inhibiting mTORC1, rapamycin treatment enhances the phosphorylation of Akt, thereby suppressing JNK activity and subsequent cell death. nih.gov This protective effect has been observed in vivo, where rapamycin administration suppressed renal tubular injury in mice treated with tunicamycin, an ER stress inducer. nih.gov

Another critical mechanism is the induction of autophagy. mdpi.comnih.gov Autophagy is a cellular process for degrading and recycling cellular components, including misfolded proteins that accumulate during ER stress. mdpi.com Rapamycin, by inhibiting mTORC1, is a well-established activator of autophagy. This enhanced autophagic activity helps clear the protein aggregates that cause ER stress, thereby restoring ER homeostasis. mdpi.com Studies in adipocytes have demonstrated that rapamycin's ability to attenuate ER stress is dependent on autophagy; when autophagy was inhibited with chloroquine, the beneficial anti-ER stress effects of rapamycin were abolished. nih.gov

The influence of rapamycin on the UPR pathways can be context-dependent. While some studies highlight the selective inhibition of the IRE1 pathway, others have shown that rapamycin can also repress the activation of PERK and the cleavage of ATF6 in specific models, such as tunicamycin-induced dry eye syndrome. nih.govarvojournals.org In that model, rapamycin protected lacrimal glands by upregulating Akt and inducing autophagy. arvojournals.org

| UPR Pathway/Process | Effect of ER Stress (without Rapamycin) | Effect of Rapamycin Treatment | Key Mediators |

|---|---|---|---|

| IRE1-JNK Pathway | Activation, leading to apoptosis | Suppression/Inhibition nih.govmdpi.com | mTORC1, Akt, JNK nih.gov |

| PERK Pathway | Activation | Inhibition (in some models) nih.govarvojournals.org / No effect (in others) nih.gov | p-PERK, eIF2α, ATF4, CHOP nih.govarvojournals.org |

| ATF6 Pathway | Activation | Inhibition (in some models) arvojournals.org / No effect (in others) nih.gov | Cleaved ATF6 (cATF6) arvojournals.org |

| Autophagy | Induced as a compensatory mechanism | Potentiation/Activation mdpi.comnih.gov | mTORC1, LC3-II/LC3-I ratio arvojournals.org |

Gene Expression Regulation

Rapamycin profoundly influences gene expression, an effect stemming from its inhibition of mTOR, a kinase that acts as a central regulator of cell growth, metabolism, and proliferation. nih.govwikipedia.org The inhibition of mTORC1, the rapamycin-sensitive complex, alters cellular transcription programs to align cell growth with environmental conditions such as nutrient and growth factor availability. nih.gov

The regulatory effects of rapamycin on gene expression impact several key cellular functions:

Ribosome Biogenesis and Protein Synthesis: One of the most well-characterized roles of mTORC1 is to promote protein synthesis. It achieves this in part by controlling the transcription of genes essential for making ribosomes. Rapamycin treatment inhibits the transcription of genes encoding ribosomal proteins and ribosome biogenesis factors, which is handled by RNA polymerases I and III. mdpi.com This leads to a decrease in the cell's capacity for protein synthesis, conserving resources under unfavorable conditions.

Metabolism and Stress Response: The mTORC1 pathway positively regulates the expression of genes involved in growth and metabolism while negatively affecting genes associated with cellular stress. mdpi.com For instance, rapamycin can modulate the transcriptional control of mitochondrial oxidative function through the YY1/PGC-1α transcriptional complex. mdpi.com By inhibiting mTORC1, rapamycin can shift the transcriptional landscape towards a state that prioritizes maintenance and stress resistance over anabolic processes.

Specific Gene Signatures: The impact of rapamycin on gene expression is not just a global suppression of transcription but also involves the specific regulation of distinct sets of genes. In the context of breast cancer research, a "rapamycin metagene index" (RMI) was identified, consisting of 31 genes that were consistently upregulated by rapamycin treatment both in vitro and in vivo. nih.gov This specific gene expression signature was found to be a predictor of clinical outcomes in patients, highlighting the targeted nature of rapamycin's transcriptional effects. nih.gov

Immune Function: Emerging research indicates that rapamycin can modulate the expression of genes related to the immune system. Studies have suggested that mTOR inhibition can boost antiviral gene expression, potentially offering protection against various viral infections. youtube.com

The mechanism by which mTORC1 and its inhibition by rapamycin regulate transcription involves the control of various transcription factors. In yeast, mTORC1 was first shown to affect the activity and nuclear localization of transcription factors involved in metabolic pathways. nih.gov In mammalian cells, the network is more complex but follows a similar principle of integrating nutrient-sensing signals with the transcriptional machinery governing cellular growth and stress responses. mdpi.com

| Functional Gene Category | Effect of Rapamycin (mTORC1 Inhibition) on Transcription | Examples of Regulated Processes/Pathways |

|---|---|---|

| Ribosome Biogenesis | Downregulation mdpi.com | Ribosomal proteins, ribosome biogenesis factors, tRNAs mdpi.com |

| Growth and Metabolism | Downregulation mdpi.com | Lipid biogenesis, anabolic pathways nih.gov |

| Mitochondrial Respiration | Downregulation mdpi.com | YY1/PGC-1α transcriptional complex mdpi.com |

| Cellular Stress Response | Upregulation mdpi.com | Autophagy-related genes mdpi.com |

| Immune Response | Upregulation youtube.com | Antiviral genes youtube.com |

Preclinical Investigations of Rapamycin in Disease Models: Mechanistic Insights

Cancer Research: Antitumor Mechanisms

Rapamycin's anticancer effects are primarily attributed to its inhibition of the mammalian target of rapamycin (B549165) (mTOR), a serine/threonine kinase that is a central regulator of cell growth, proliferation, metabolism, and survival. The mTOR signaling pathway is frequently hyperactivated in many types of cancer, making it a critical target for therapeutic intervention.

Inhibition of Tumor Cell Proliferation and Growth in Preclinical Models

A fundamental mechanism of rapamycin's antitumor activity is its ability to arrest the cell cycle and inhibit proliferation. By blocking mTOR complex 1 (mTORC1), rapamycin interferes with downstream signaling pathways essential for cell growth and division. This leads to a cytostatic effect, slowing down the progression of tumors. In numerous murine models, rapamycin has been shown to slow cell proliferation, thereby delaying the onset and growth of tumors. nih.govnih.gov For instance, in a mouse model of ductal carcinoma in situ, rapamycin significantly decreased both in vitro cell proliferation and in vivo tumor growth. In preclinical models of ErbB2-dependent breast cancer, rapamycin treatment led to a dramatic inhibition of tumor growth by inhibiting tumor cell proliferation.

In studies involving tobacco-carcinogen-induced lung tumorigenesis in mice, rapamycin delayed tumor development by slowing down tumor progression and cell proliferation. nih.gov When administered early, it reduced not only the size and burden of tumors but also the number of tumors per animal. nih.gov This antiproliferative effect has been observed across a wide array of preclinical cancer models.

Induction of Tumor Cell Apoptosis in Preclinical Models

Beyond its cytostatic effects, rapamycin can also induce apoptosis, or programmed cell death, in tumor cells. In various human cancer cell lines, rapamycin has been shown to trigger apoptosis, contributing to its tumor-suppressive capabilities. For example, in preclinical studies using B16 melanoma cells, rapamycin treatment led to reduced Bcl-2 expression and increased levels of cleaved caspase 3 and Bax, all indicative of apoptosis induction. Similarly, in a transgenic mouse model of ErbB2-dependent breast cancer, rapamycin induced regional apoptosis within the tumor mass. The combination of rapamycin with other agents, such as tamoxifen (B1202) in ER-positive breast cancer cells, has been shown to synergistically enhance apoptosis.

The pro-apoptotic effects of rapamycin are often dose-dependent. While lower concentrations may primarily inhibit proliferation, higher doses can more effectively trigger apoptotic pathways. The induction of apoptosis is a key mechanism that contributes to the reduction in tumor volume observed in many preclinical studies.

Suppression of Tumor Angiogenesis Mechanisms in Preclinical Models

Angiogenesis, the formation of new blood vessels, is a critical process for tumor growth and metastasis, supplying tumors with necessary oxygen and nutrients. Rapamycin has demonstrated significant anti-angiogenic properties in preclinical models. One of the primary mechanisms is the downregulation of vascular endothelial growth factor (VEGF), a key signaling protein that stimulates angiogenesis. In glioma models, rapamycin treatment resulted in diminished production of VEGF.

In a melanoma xenograft model, rapamycin was found to suppress both angiogenesis and lymphangiogenesis (the formation of lymphatic vessels). researchgate.net This was achieved by downregulating the expression of VEGF-A and its receptor VEGFR-2, as well as VEGF-C and its receptor VEGFR-3. researchgate.net By inhibiting the mTOR signaling pathway, rapamycin effectively disrupts the communication between tumor cells and the surrounding endothelial cells, thereby impeding the development of a vascular network to support the tumor. researchgate.net

Mechanisms in Specific Preclinical Cancer Models (e.g., melanoma, breast cancer, glioblastoma)

The antitumor mechanisms of rapamycin have been investigated in various specific cancer types, revealing both common and distinct effects.

Melanoma: In preclinical murine melanoma models (B16-F10 cells), rapamycin has been shown to reduce cell viability both in vitro and in vivo. nih.gov Its mechanisms of action include the induction of apoptosis, characterized by changes in Bcl-2 family proteins and caspase activation, and the triggering of autophagy. nih.gov Furthermore, rapamycin inhibits the mTOR/p70-S6k signaling pathway and suppresses angiogenesis and lymphangiogenesis by downregulating the VEGF-A/VEGFR-2 and VEGF-C/VEGFR-3 axes. nih.govresearchgate.net

Breast Cancer: In preclinical models of breast cancer, particularly those with an activated PI3K/Akt pathway or ErbB2 (HER2) overexpression, rapamycin has shown significant efficacy. In a transgenic mouse model of ErbB2-dependent breast cancer, rapamycin inhibited tumor growth by arresting cell proliferation and inducing apoptosis. It also reduced the expression of key pro-tumorigenic proteins like ErbB3. Studies have also shown that rapamycin can enhance the sensitivity of ER-positive breast cancer cells to tamoxifen.

Glioblastoma: Preclinical studies in glioblastoma (GBM) have demonstrated that rapamycin can inhibit cell growth in both primary cell cultures from GBM patients and in GBM cell lines (U87Mg). In xenograft models, rapamycin treatment has led to a significant reduction in tumor volume. However, the response can be varied, and some studies suggest that mTORC2 activation can contribute to resistance. The antitumor effect in glioblastoma models is associated with the inhibition of cell proliferation and, in some cases, the downregulation of VEGF.

| Cancer Model | Key Mechanistic Findings in Preclinical Studies |

|---|---|

| Melanoma | Induction of apoptosis and autophagy; Suppression of angiogenesis and lymphangiogenesis via downregulation of VEGF-A/VEGFR-2 and VEGF-C/VEGFR-3. nih.govresearchgate.net |

| Breast Cancer (ErbB2-positive) | Inhibition of tumor cell proliferation; Induction of regional apoptosis; Reduced expression of pro-tumorigenic proteins like ErbB3. |

| Glioblastoma | Inhibition of cell growth in primary cultures and cell lines; Reduction of tumor volume in xenograft models; Downregulation of VEGF. |

Cancer Prevention Mechanisms in Murine Models

Rapamycin has demonstrated robust and reproducible cancer-preventive effects in dozens of murine models. nih.gov The primary mechanism is not necessarily killing cancer cells but rather slowing down cell proliferation and tumor progression, thereby delaying the onset of cancer. nih.gov This has been observed in models of carcinogen-induced cancer, in genetically cancer-prone mice, and in normal aging mice. nih.gov

Two main models for rapamycin's cancer-preventive effects have been proposed:

Direct Anticancer Effect: Rapamycin directly targets and suppresses the proliferation of pre-cancerous cells. rapamycintherapy.com

Indirect Anti-aging Effect: As cancer is an age-related disease, by slowing the aging process, rapamycin indirectly delays the development of cancer. rapamycintherapy.comoncotarget.com This may involve mechanisms such as reversing the pro-tumorigenic effects of a senescent stroma. nih.gov

In a study on tobacco carcinogen-induced lung tumors in mice, rapamycin treatment initiated after carcinogen exposure decreased tumor multiplicity by 90% and reduced the size of the tumors that did form. rapamycintherapy.com

Neurodegenerative Diseases: Neuroprotective Mechanisms in Preclinical Models

The neuroprotective effects of rapamycin have been investigated in various preclinical models of neurodegenerative diseases, with mechanistic insights pointing towards the modulation of protein aggregation and cellular stress pathways.

A primary mechanism underlying rapamycin's neuroprotective effects is the induction of autophagy. nih.gov Autophagy is a cellular process responsible for the degradation and recycling of damaged organelles and misfolded proteins. In many neurodegenerative diseases, the accumulation of toxic protein aggregates is a key pathological feature. By inhibiting mTOR, rapamycin enhances autophagy, which can help clear these harmful protein aggregates. researchgate.netnih.gov

In mouse models of Alzheimer's disease , treatment with rapamycin has been shown to reduce the brain levels and aggregation of both amyloid-beta (Aβ) and tau proteins, which are hallmarks of the disease. nih.gov This is often accompanied by a rescue of cognitive deficits. nih.gov

In a mouse model of Parkinson's disease , rapamycin treatment restored the clearance of autophagosomes and reduced the death of dopaminergic neurons in the substantia nigra. nih.gov Interestingly, some research suggests that rapamycin's neuroprotective effects in Parkinson's models may be mediated through the inhibition of FKBP12 rather than mTORC1. nih.gov

In preclinical models of Huntington's disease , the mutant huntingtin protein can be cleared through autophagy. nih.gov Treatment with a rapamycin ester in mouse models of Huntington's led to reduced mTOR activity, improved motor function, and decreased aggregation of the huntingtin protein in the brain. nih.gov

By promoting the clearance of toxic protein aggregates, rapamycin helps to alleviate cellular stress and protect neurons from degeneration.

| Neurodegenerative Disease Model | Key Neuroprotective Mechanisms in Preclinical Studies |

|---|---|

| Alzheimer's Disease | Enhancement of autophagy leading to reduced aggregation of amyloid-beta and tau proteins; Rescue of cognitive deficits. nih.gov |

| Parkinson's Disease | Restoration of autophagosome clearance; Reduction of dopaminergic cell death. nih.gov Some evidence points to FKBP12 inhibition as a key mechanism. nih.gov |

| Huntington's Disease | Increased autophagic clearance of mutant huntingtin protein; Improved motor function. nih.gov |

Autophagy Enhancement and Protein Aggregate Clearance (e.g., alpha-synuclein, mutant huntingtin, tauopathies, amyloid oligomers)

Rapamycin, a potent inhibitor of the mechanistic target of rapamycin (mTOR) pathway, has demonstrated significant efficacy in preclinical models by enhancing autophagy, a cellular process critical for the degradation and clearance of misfolded and aggregated proteins. This mechanism is particularly relevant in neurodegenerative diseases characterized by the accumulation of such protein aggregates.

In models of Huntington's disease, rapamycin has been shown to reduce the aggregation of mutant huntingtin (mHTT). nih.govnih.gov Studies in Drosophila have demonstrated that rapamycin treatment decreases the aggregation of mutant huntingtin-polyglutamine (Htt-PQ) in the brain and ameliorates associated locomotor deficits. nih.govnih.gov The therapeutic potential of rapamycin is linked to its ability to induce autophagy, which facilitates the clearance of aggregate-prone proteins. deepdyve.com

Similarly, in preclinical models of Parkinson's disease and other synucleinopathies, rapamycin has been observed to reduce the burden of α-synuclein aggregates. mdsabstracts.org In a mouse model of Multiple System Atrophy (MSA), rapamycin treatment significantly lowered the amount of α-synuclein aggregates in the substantia nigra pars compacta (SNpc). mdsabstracts.org This effect is attributed to the enhancement of autophagic clearance of α-synuclein. mdsabstracts.org Further studies in mouse models of Parkinson's disease showed that rapamycin treatment decreased α-synuclein immunoreactivity while increasing levels of the autophagy marker LC3, suggesting an upregulation of the autophagic process. nih.gov

In the context of Alzheimer's disease models, rapamycin has shown the ability to address pathologies related to both tau and amyloid-β (Aβ). It can reduce the accumulation of hyperphosphorylated tau, a key component of neurofibrillary tangles, by enhancing its clearance through autophagy. dovepress.comnih.gov Prophylactic administration of rapamycin in 3xTg-AD mice was found to significantly reduce both amyloid plaques and tau tangles. nih.gov The clearance of soluble oligomeric Aβ is also promoted by rapamycin-induced autophagy, which helps to correct the imbalance between Aβ generation and clearance seen in Alzheimer's disease. dovepress.com However, the timing of intervention appears crucial, as rapamycin was effective when administered early in the disease progression but had no effect on established plaques and tangles. nih.gov

Table 1: Preclinical Effects of Rapamycin on Protein Aggregate Clearance

| Disease Model | Protein Aggregate | Key Findings | Reference(s) |

|---|---|---|---|

| Huntington's Disease (Drosophila) | Mutant Huntingtin (Htt-PQ72) | Reduced age-dependent aggregation in the brain; improved locomotor performance. | nih.govnih.gov |

| Multiple System Atrophy (Mouse) | α-synuclein | Significantly reduced α-synuclein aggregates in the substantia nigra. | mdsabstracts.org |

| Parkinson's Disease (Mouse) | α-synuclein | Decreased α-synuclein immunoreactivity and increased LC3 (autophagy marker). | nih.gov |

| Alzheimer's Disease (3xTg-AD Mouse) | Amyloid-β and Tau | Prophylactic treatment reduced plaques and tangles; enhanced clearance of hyperphosphorylated tau. | dovepress.comnih.gov |

| Alzheimer's Disease (J20 Mouse) | Amyloid-β | Reduced amyloid accumulation when administered after plaque deposition had begun. | nih.gov |